1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Description
1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C25H27F3N4O2S and its molecular weight is 504.57. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Ligands
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, including compounds with naphthalene-2-sulfonyl groups, have been identified as having high binding affinities for 5-HT(6) serotonin receptors. These compounds exhibit significant selectivity over other serotonin and dopamine receptors, highlighting their potential for the development of treatments targeting neurological and psychiatric disorders (Park et al., 2011).
Antipsychotic Agents
(Piperazin-1-yl-phenyl)-arylsulfonamides, including those with naphthalene-2-sulfonic acid groups, show high affinities for both 5-HT(2C) and 5-HT(6) receptors. These compounds have been identified for their potential as atypical antipsychotic agents, offering a new approach to the treatment of psychiatric conditions (Park et al., 2010).
Nerve Growth Factor Potentiators
The synthesis of compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide demonstrates their potential as potentiators of Nerve Growth Factor (NGF)-induced neurite outgrowth. Such compounds are of interest in the development of therapies for neurodegenerative diseases (Williams et al., 2010).
Factor Xa Inhibitors
1-Arylsulfonyl-3-piperazinone derivatives have been explored for their role as factor Xa inhibitors, which is crucial in the blood coagulation process. These compounds, particularly those with naphthalene-sulfonyl and piperazine groups, show promise for the prevention of thrombosis and related cardiovascular diseases (Nishida et al., 2001).
Thrombin Inhibitors
Compounds like (3S)-(Naphthalene-2-sulfonylamino)-1-[2R-(4-amidinophenyl)-1- piperidinocarbonylethyl]-2-pyrrolidinone have been identified as potent inhibitors of thrombin, suggesting applications in anticoagulant therapy and the management of clot-related disorders (Mack et al., 1995).
Properties
IUPAC Name |
1-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c26-25(27,28)21-6-8-24(29-18-21)31-15-13-30(14-16-31)22-9-11-32(12-10-22)35(33,34)23-7-5-19-3-1-2-4-20(19)17-23/h1-8,17-18,22H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHTXKHNIGTYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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